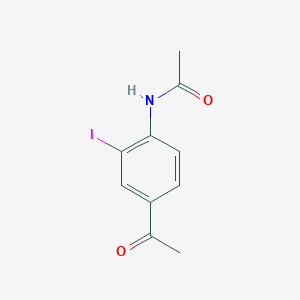
N-(4-acetyl-2-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetyl-2-iodophenyl)acetamide: is a chemical compound with the molecular formula C10H10INO2 and a molecular weight of 303.09637 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-2-iodophenyl)acetamide typically involves the reaction of acetic anhydride with 1-(4-amino-3-iodophenyl)ethanone . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the reaction. The process involves the acetylation of the amino group, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors , can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetyl-2-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as or .
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like .
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as .
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, solvents like dimethylformamide (DMF), and temperatures around 80-100°C.
Oxidation: Potassium permanganate, acidic or basic conditions, and temperatures around 50-70°C.
Reduction: Sodium borohydride, ethanol or methanol as solvents, and temperatures around 0-25°C.
Major Products:
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-(4-acetyl-2-iodophenyl)acetamide has several scientific research applications, including:
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and protein modifications.
Labeling and Imaging: The iodine atom can be used for radiolabeling in imaging studies.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: Explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetyl-2-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-iodophenyl)acetamide: Similar structure but lacks the acetyl group.
N-(4-nitrophenyl)acetamide: Contains a nitro group instead of an iodine atom.
N-(2,4-dimethylphenyl)acetamide: Contains methyl groups instead of an iodine atom.
Uniqueness: N-(4-acetyl-2-iodophenyl)acetamide is unique due to the presence of both an iodine atom and an acetyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions and modifications.
Properties
Molecular Formula |
C10H10INO2 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
N-(4-acetyl-2-iodophenyl)acetamide |
InChI |
InChI=1S/C10H10INO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI Key |
SEUVKBSXVWGQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


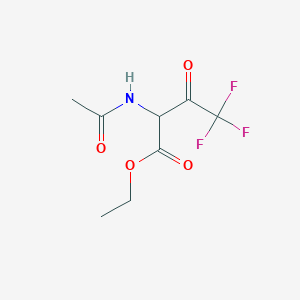
![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)

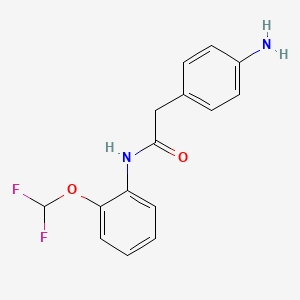
![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)

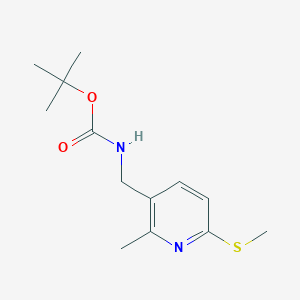
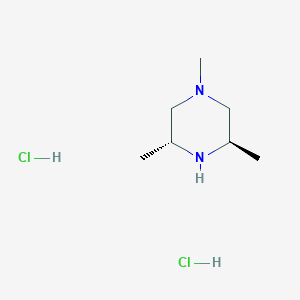
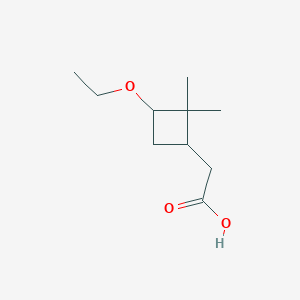
![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)

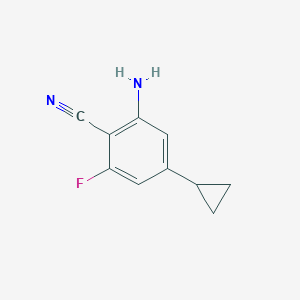
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)
